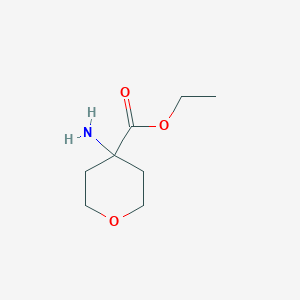![molecular formula C15H16F3N3O2S B2504056 N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide CAS No. 1421522-95-3](/img/structure/B2504056.png)
N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H16F3N3O2S and its molecular weight is 359.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antituberculeuse
Les composés à base de benzothiazole, y compris le N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide, ont montré des résultats prometteurs dans la lutte contre la tuberculose . Ces composés ont démontré une meilleure puissance d'inhibition contre M. tuberculosis par rapport aux médicaments de référence standard . La synthèse de ces dérivés de benzothiazole a été réalisée par différentes voies de synthèse .
Activité anti-inflammatoire
Certains dérivés de benzothiazole ont montré une faible activité inhibitrice de la COX-1 . Bien que l'activité soit plus faible par rapport aux inhibiteurs sélectifs de la COX-1, elle présente toujours une application potentielle dans le traitement de l'inflammation .
Activité antifongique
Les thiazoles, y compris les dérivés de benzothiazole, ont montré une large gamme d'activités biologiques, y compris des propriétés antifongiques . L'activité spécifique peut être affectée par les substituants sur le cycle thiazole .
Activité antibactérienne
Les thiazoles présentent également des propriétés antibactériennes . Comme pour l'activité antifongique, l'activité spécifique peut être influencée par les substituants sur le cycle thiazole .
Activité antidiabétique
Les thiazoles ont également montré un potentiel dans le traitement du diabète . L'activité spécifique peut être affectée par les substituants sur le cycle thiazole .
Activité antivirale
Les thiazoles ont démontré des propriétés antivirales . L'activité spécifique peut être influencée par les substituants sur le cycle thiazole .
Activité antioxydante
Les thiazoles ont montré des propriétés antioxydantes . L'activité spécifique peut être influencée par les substituants sur le cycle thiazole .
Mécanisme D'action
Target of Action
The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the enzyme’s activity, preventing it from catalyzing the synthesis of arabinogalactan . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.
Biochemical Pathways
The compound affects the arabinogalactan synthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria . By inhibiting DprE1, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and, consequently, a compromised cell wall .
Pharmacokinetics
The trifluoromethyl group in the compound is known to enhance lipophilicity, which can improve absorption and distribution
Result of Action
The primary result of the compound’s action is the inhibition of mycobacterial growth . By disrupting the synthesis of the cell wall, the compound causes the bacteria to become more susceptible to osmotic pressure and other environmental stresses, leading to their death .
Propriétés
IUPAC Name |
N-propan-2-yl-3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c1-8(2)19-13(22)21-6-9(7-21)23-14-20-12-10(15(16,17)18)4-3-5-11(12)24-14/h3-5,8-9H,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMDRACPUGASQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
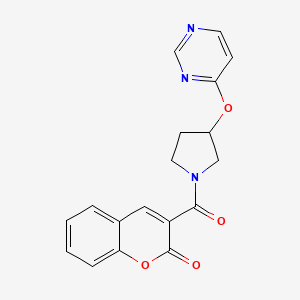
![N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2503977.png)
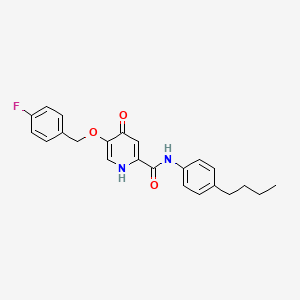
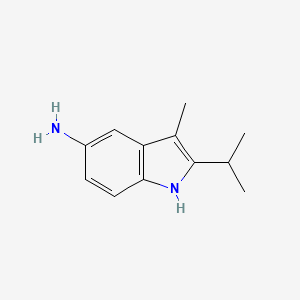
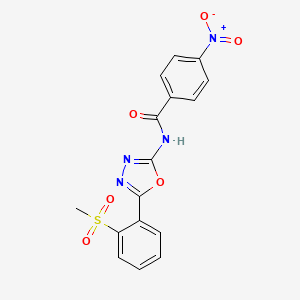
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)
![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)
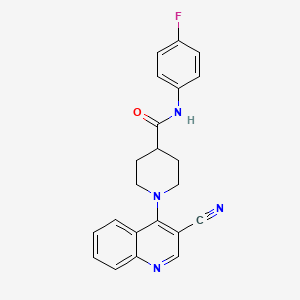
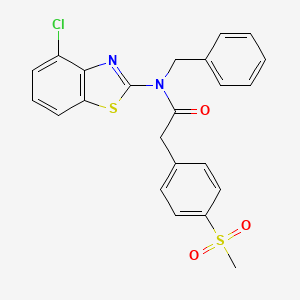
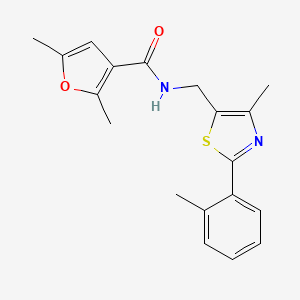
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)
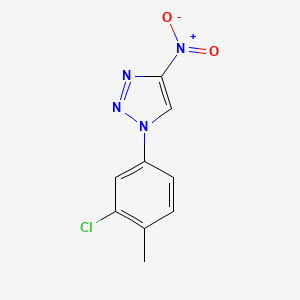
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2503994.png)
